Iodide ionophore I

Description

Significance of Iodide Ion Transport and Sensing in Academic Contexts

Iodide (I⁻) is an essential micronutrient for human health, primarily because it is a fundamental component of thyroid hormones—thyroxine (T4) and triiodothyronine (T3). imrpress.comresearchgate.net These hormones are critical regulators of metabolism, growth, and neurological development. Insufficient dietary iodine can lead to Iodine Deficiency Disorders (IDD), which include conditions like goiter, hypothyroidism, and impaired cognitive development. imrpress.comresearchgate.net

In academic and clinical research, the precise measurement of iodide levels is crucial. The concentration of iodide in urine is considered the most reliable biochemical marker for assessing dietary iodine intake within a population. imrpress.comresearchgate.net Consequently, there is a significant need for analytical methods that are sensitive, selective, and efficient for quantifying iodide in complex biological fluids like urine, as well as in food and water samples. imrpress.coma-star.edu.sg The development of iodide-selective ionophores is central to creating advanced chemical sensors, such as ion-selective electrodes (ISEs), that can meet this analytical demand. researchgate.neta-star.edu.sg

Overview of Synthetic Ionophores for Anion Recognition

The design of synthetic ionophores for anions is a more complex challenge than for cations due to the diverse geometries and higher solvation energies of anions. Early anion sensors often relied on the Hofmeister series, which ranked anions based on their chaotropic (disordering) properties rather than specific molecular recognition. However, modern supramolecular chemistry has produced highly selective anionophores by engineering specific, non-covalent interactions between the host molecule (the ionophore) and the guest anion. a-star.edu.sg

These interactions include hydrogen bonding, halogen bonding, and Lewis acid-base interactions. The ionophore's structure is designed to create a preorganized cavity or binding site that is complementary in size, shape, and electronic character to the target anion, thereby achieving high selectivity. wikipedia.org The selectivity of these ionophores is influenced by the structure of the ligands and, in some cases, the properties of a central metal ion. mdpi.com

Classification and Structural Archetypes of Iodide Ionophores

The term "Iodide Ionophore I" does not refer to a single compound but has been used in scientific literature and commercial catalogs to describe different molecules with varied structural backbones. These can be broadly classified based on their core scaffold and mechanism of iodide binding.

Calixarenes are macrocyclic compounds that serve as versatile scaffolds for building ionophores due to their preorganized, cup-shaped cavities. By modifying the upper and lower rims of the calixarene (B151959), chemists can create highly selective binding pockets. Calix wikipedia.orgamido crown-based ionophores have been specifically designed for anion sensing. researchgate.net

These ionophores combine the calixarene platform with amide functionalities, which act as hydrogen bond donors to interact with the target anion. The design often incorporates a hydrophobic cavity that sterically excludes larger anions, while the amide pendants are positioned to form directional hydrogen bonds with iodide. This host-guest complementarity allows for high selectivity over other anions. Studies on certain calix wikipedia.orgarene-amido ionophores demonstrate a 1:1 binding stoichiometry with iodide, leading to observable changes in their absorption spectra, which forms the basis for optical sensing. researchgate.net

Table 1: Research Findings on a Calix wikipedia.orgamido Crown Iodide Ionophore

| Parameter | Finding | Source |

|---|---|---|

| Binding Stoichiometry | 1:1 complex with iodide | researchgate.net |

| Iodide Binding Constant (Kₐ) | 834 M⁻¹ | |

| Sensing Mechanism | Hydrogen bonding networks and charge transfer interactions | |

| Selectivity | High selectivity for I⁻ over more chaotropic anions like SCN⁻ |

| Signaling | Visible color shift (e.g., colorless to pink for I⁻) | |

A significant advancement in anion recognition is the use of halogen bonding (XB). Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a Lewis base, such as an anion. XB receptors often show a preference for binding heavier halides like iodide. a-star.edu.sg

A notable example is the tripodal ionophore designated XB1 , which has been reported as the first halogen bonding ionophore used in a potentiometric sensor for iodide. a-star.edu.sg This molecule's structure creates a specific geometry where iodine atoms on the ionophore act as the XB donors to bind the iodide anion. ¹H NMR studies have been used to quantify the binding affinity. a-star.edu.sg When incorporated into an ion-selective electrode, the XB1 ionophore demonstrates enhanced selectivity for iodide compared to its hydrogen bonding (HB) analogue and other traditional ionophores, particularly in discriminating against interfering anions like thiocyanate (B1210189). a-star.edu.sg

Table 2: Properties and Performance of XB1 Halogen Bonding Ionophore

| Parameter | Value / Finding | Source |

|---|---|---|

| Compound Name | Tripodal Halogen Bonding Ionophore (XB1) | a-star.edu.sg |

| Binding Mechanism | Halogen Bonding (XB) | a-star.edu.sg |

| Iodide Binding Affinity (K₁₁) | (260 ± 10) M⁻¹ in acetone-d6 | a-star.edu.sg |

| Sensor Application | Ion-Selective Electrode (ISE) for potentiometric sensing | a-star.edu.sg |

| Sensor Performance | Near-Nernstian response with a micromolar detection limit | a-star.edu.sg |

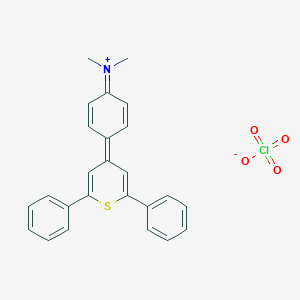

Another class of compounds referred to as "this compound" are thiopyrylium (B1249539) derivatives, which are positively charged organic salts. scbt.comscbt.com An example is 4-[4-(Dimethylamino)phenyl]-2,6-diphenylthiopyrylium perchlorate (B79767) . scbt.comscbt.com These ionophores function based on charge-transfer interactions. The inherent positive charge of the thiopyrylium ring facilitates the extraction of the negatively charged iodide anion into an organic membrane phase, a principle used in ion-selective electrodes. The interaction between the electron-rich iodide anion and the electron-deficient aromatic system can also lead to the formation of a charge-transfer complex, which often results in a distinct color change, enabling colorimetric detection.

Table 3: Chemical Properties of a Thiopyrylium-based Iodide Ionophore

| Property | Value | Source |

|---|---|---|

| Chemical Name | 4-[4-(Dimethylamino)phenyl]-2,6-diphenylthiopyrylium perchlorate | scbt.comscbt.com |

| CAS Number | 14039-00-0 | scbt.comscbt.com |

| Molecular Formula | C₂₅H₂₂ClNO₄S | scbt.comscbt.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[4-(2,6-diphenylthiopyran-4-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22NS.ClHO4/c1-26(2)23-15-13-19(14-16-23)22-17-24(20-9-5-3-6-10-20)27-25(18-22)21-11-7-4-8-12-21;2-1(3,4)5/h3-18H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXOZDYAIYMJBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C=C1)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14039-00-0 | |

| Record name | Iodide ionophore I | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Design Principles for Iodide Ionophore I

Strategies for Constructing Iodide Ionophore I Analogs

The synthesis of this compound and its derivatives involves a range of sophisticated chemical techniques. These methods are tailored to construct the specific molecular architecture required for effective iodide recognition.

Calixresearchgate.netarene Scaffold Functionalization for Amide-Linked Crown Ethers

A key strategy in the synthesis of iodide ionophores is the use of a calixarene (B151959) base. nih.gov Calixarenes are macrocyclic compounds that provide a pre-organized, three-dimensional structure. nih.gov This scaffold includes a hydrophobic cavity and rims that can be selectively functionalized. nih.gov For this compound, the lower rim of a p-tert-butylcalix researchgate.netarene is functionalized with amide-linked crown ethers. researchgate.netrsc.org This functionalization is crucial for creating a specific binding site for iodide ions. The amide groups act as hydrogen bond donors, forming directional N-H···I⁻ bonds, which contribute significantly to the binding affinity. researchgate.netrsc.org

The synthesis of these functionalized calixarenes has evolved over time. Early work in the 1990s focused on using p-tert-butylcalixarene derivatives for cation extraction, but these showed poor anion affinity. Significant advancements between 2005 and 2010 involved the introduction of amide/crown ether groups, which substantially increased the binding constants for halides. The strategic placement of these groups allows for steric and electronic tuning of the binding pocket, enhancing selectivity for iodide. For instance, unmodified Ionophore I demonstrates a higher association constant (Ka) for iodide (552 M⁻¹) compared to its arylated or alkylated analogs, which are more sterically hindered.

The general synthetic approach involves a multi-step process. researchgate.net First, the calixarene scaffold is prepared. Then, the lower rim hydroxyl groups are selectively functionalized. researchgate.net This can involve reactions to introduce chains that are then cyclized to form the crown ether rings, with amide linkages incorporated in the process. researchgate.netrsc.org The choice of substituents on the amide moiety, such as furfuryl or benzyl (B1604629) groups, can provide secondary interactions and assist in chromogenic signaling. researchgate.net

Electrochemical Synthesis Pathways for Iodide Ionophore Precursors

Electrochemical methods offer alternative pathways for synthesizing precursors to iodide ionophores. While not the primary method for constructing the final ionophore, electrochemistry can be employed in the synthesis of the crown ether components or other functional groups. Redox-switchable crown ethers, for example, have been developed to sense cations through an electrochemical output. beilstein-journals.org These systems often incorporate redox-active units like tetrathiafulvalene (B1198394) (TTF) derivatives, which can undergo reversible oxidation. beilstein-journals.org

The principles of electrochemical synthesis can be applied to create specific functionalities on the building blocks of the ionophore. For instance, electrochemical oxidation or reduction can be used to activate or deprotect certain groups during the synthesis, offering a degree of control over the reaction sequence. While direct electrochemical synthesis of this compound is not widely reported, the techniques are valuable for preparing the specialized starting materials required for its assembly.

Charge-Transfer Complex Synthesis via Crown Ether Scaffolds

Charge-transfer (CT) complexation is a phenomenon that can be harnessed in the design and function of iodide ionophores. CT complexes form between an electron donor and an electron acceptor. iau.irdeepdyve.com In the context of iodide sensing, the ionophore can be designed to form a CT complex upon binding with iodide. This interaction often results in a distinct color change, providing a visual method for detection.

The synthesis of such systems involves incorporating electron-donating and electron-accepting moieties into the ionophore structure. Crown ethers themselves can act as electron donors, forming CT complexes with molecules like iodine. iau.irdeepdyve.comajol.inforesearchgate.netsharif.edu The stability of these complexes is influenced by the structure of the crown ether and the solvent used. iau.irajol.info For example, the formation of a CT complex between a crown ether and iodine can be observed through the appearance of new bands in the electronic absorption spectrum. ajol.info

In the case of this compound, deprotonation induced by the binding of anions like iodide can lead to a charge-transfer process, resulting in a visible color shift from colorless to pink. This property is crucial for its application as a colorimetric sensor. The synthesis of the ionophore must therefore ensure that the electronic properties of the molecule are conducive to this type of interaction upon anion binding.

Macrocyclization Approaches in Ionophore Synthesis

Macrocyclization is a fundamental process in the synthesis of ionophores like this compound. researchgate.netrsc.orgthieme-connect.comnih.govresearchgate.netrsc.orgnih.govbeilstein-journals.orgbeilstein-journals.orgacs.orgjetir.orgresearchgate.net This step involves the formation of the large ring structure that defines the ionophore's cavity. The efficiency of macrocyclization is often a challenge in synthetic chemistry, and various strategies are employed to favor the formation of the desired cyclic product over polymerization.

One common approach is the use of high-dilution techniques, which minimize intermolecular reactions. acs.org Template-directed synthesis is another powerful strategy, where a cation or anion is used to organize the precursor molecule into a conformation that facilitates cyclization. rsc.orgnih.gov For instance, alkali metal cations can template the formation of crown ethers of specific sizes. rsc.org

In the synthesis of complex macrocycles, including those based on calixarenes, the final cyclization step is critical. For some ionophores, macrolactamization (formation of a large amide ring) or macrolactonization (formation of a large ester ring) are key reactions. researchgate.net The choice of coupling reagents is important for achieving high yields. For example, HATU has been shown to be an effective reagent for macrolactamization in the synthesis of monensin (B1676710) derivatives. acs.org The design of the linear precursor, including the nature and length of linking chains, also plays a crucial role in determining the success of the macrocyclization and the properties of the resulting ionophore. researchgate.netbeilstein-journals.org

Integration of Halogen Bonding Motifs in Ionophore Architectures

Halogen bonding is a non-covalent interaction between an electron-deficient region on a halogen atom (a σ-hole) and a Lewis base. researchgate.netrsc.orgresearchgate.net This interaction has emerged as a powerful tool in the design of anion receptors, including those for iodide. researchgate.netrsc.orgacs.orga-star.edu.sgacs.orgnih.govukri.orgrsc.org Ionophores that utilize halogen bonding can exhibit superior anion binding affinities and selectivities compared to their hydrogen-bonding counterparts. researchgate.net

The design of halogen-bonding ionophores involves incorporating halogen atoms, typically iodine, into the receptor's structure in such a way that they can act as halogen bond donors. researchgate.net These donors are often positioned within a pre-organized scaffold to direct the interaction with the target anion. acs.org For example, tripodal ionophores featuring iodo-triazole groups have been shown to be highly effective and selective for iodide. a-star.edu.sgacs.orgnih.gov

NMR studies have demonstrated the dominant role of halogen bonding in the interaction between these ionophores and iodide. a-star.edu.sgacs.orgnih.gov The strength of the halogen bond can be modulated by the electronic properties of the group to which the halogen is attached. researchgate.net The integration of multiple halogen bond donors into a single molecule can lead to even higher affinities for anions. researchgate.net This strategy has been successfully used to create ionophores with anti-Hofmeister selectivity, meaning they preferentially bind iodide over more lipophilic anions like thiocyanate (B1210189). nih.gov

Rational Design Principles for Enhanced Anion Binding

The development of highly effective iodide ionophores relies on a set of rational design principles aimed at maximizing the binding affinity and selectivity for the target anion. These principles guide the construction of the ionophore's molecular architecture.

A fundamental principle is preorganization , where the ionophore's binding sites are held in a specific conformation that is complementary to the target anion before binding occurs. rsc.org This minimizes the entropic penalty associated with the binding event. rsc.org Macrocyclic structures, such as those based on calixarenes, are inherently pre-organized. nih.govrsc.org

Size and shape complementarity is another crucial factor. The cavity of the ionophore should be tailored to match the size and shape of the iodide anion, ensuring a snug fit that maximizes favorable interactions. rsc.orgnih.govresearchgate.net

The electronic properties of the ionophore can be tuned to enhance anion binding. The introduction of electron-withdrawing groups near the binding site can increase the acidity of hydrogen bond donors or the positive character of a σ-hole in a halogen bond donor, thereby strengthening the interaction with the anion. researchgate.netresearchgate.net

Finally, the lipophilicity of the ionophore must be considered, especially for applications in membrane-based sensors or transport. The exterior of the ionophore should be sufficiently hydrophobic to ensure its solubility in the membrane phase. nih.gov

Table 1: Comparison of Binding Affinities for Different Ionophore Designs

| Ionophore Type | Key Binding Interaction(s) | Target Anion | Binding Constant (Kₐ, M⁻¹) | Reference(s) |

| Calix researchgate.netarene-amido Crown (Ionophore I) | Hydrogen Bonding, Charge Transfer | I⁻ | 552 | |

| Calix researchgate.netarene-amido Crown (Ionophore I) | Hydrogen Bonding, Charge Transfer | CN⁻ | 834 | |

| Tripodal Halogen Bonding Ionophore (XB1) | Halogen Bonding | I⁻ | 260 | a-star.edu.sg |

| Tripodal Halogen Bonding Ionophore (XB1) | Halogen Bonding | Cl⁻ | 840 | a-star.edu.sgacs.org |

| Hydrogen Bonding Analog (HB2) | Hydrogen Bonding | I⁻ | 2.75 | acs.org |

| Bipyridine-appended Urea Receptor | Hydrogen Bonding | CH₃CO₂⁻ | 50 | nih.gov |

| Cobaltocenium Receptor with Benzamidocrown Ether | Hydrogen Bonding | Cl⁻, Br⁻ | ~1000 | nih.gov |

| Calix researchgate.netpyrrole-based Macrocycle | Hydrogen Bonding | Cl⁻ | 2.6 x 10⁵ | rsc.org |

| Calix researchgate.netpyrrole-based Macrocycle | Hydrogen Bonding | Br⁻ | 8.8 x 10³ | rsc.org |

| Calix researchgate.netpyrrole-based Macrocycle | Hydrogen Bonding | I⁻ | 23 | rsc.org |

Lower-Rim Functionalization in Calixacs.orgarene Frameworks

The development of this compound is centered on the strategic modification of a calix acs.orgarene scaffold, a class of macrocycles ideal for creating preorganized cavities for guest recognition. researchgate.netmdpi.com The key to its function lies in the precise functionalization of the lower rim of the calix acs.orgarene, which involves the phenolic hydroxyl groups. nih.gov These sites offer reactive positions for introducing specific functional groups that define the ionophore's shape and complexing capabilities. nih.gov

The synthesis of this compound, a calix acs.orgarene-amido-based ionophore, involves a multi-step process starting with precursors like p-tert-butylcalix acs.orgarene and calix acs.orgamidocrown-5. rsc.org A crucial step is the attachment of amide-containing pendants to the lower rim. For Ionophore I, this is achieved by reacting calix acs.orgamidocrown-5 with N-benzyl chloroacetamide in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. rsc.org This specific functionalization introduces amide groups that are critical for anion interaction. rsc.org

Varying the substituents on the lower rim allows for the fine-tuning of the ionophore's binding properties, primarily by altering steric hindrance. rsc.org A comparative study of calix acs.orgamido crown derivatives highlights this principle. Ionophore I, with less sterically demanding groups, exhibits a stronger binding affinity for iodide compared to its analogues, Ionophore II and Ionophore III, which feature more bulky benzyl and aryl groups, respectively. This demonstrates that reduced steric hindrance at the lower rim enhances the encapsulation of the iodide anion.

Table 1: Comparison of Binding Constants for Lower-Rim Functionalized Calix acs.orgamido Crown Ionophores with Iodide

| Ionophore | Lower-Rim Substituent Type | Binding Constant (Kₐ) for Iodide (M⁻¹) | Reference |

|---|---|---|---|

| Ionophore I | Minimal Steric Hindrance (Unmodified) | 552 | rsc.org |

| Ionophore II | Increased Rigidity (Benzyl groups) | 509 | rsc.org |

| Ionophore III | Maximal Steric Hindrance (Bulky aryl groups) | 350 | rsc.org |

Supramolecular Interactions in Ionophore Design

The efficacy of this compound is not solely dependent on its covalent framework but is fundamentally governed by a suite of non-covalent, supramolecular interactions. mdpi.com These forces, including halogen bonding, hydrogen bonding, and charge transfer mechanisms, work in concert to achieve selective anion recognition and binding.

Halogen Bonding Interactions

Halogen bonding (XB) is a powerful and highly directional non-covalent interaction that has emerged as a key strategy in modern ionophore design for anion recognition. researchgate.net It involves an attractive force between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the anion).

While the primary mechanism for the specific calix acs.orgamido crown derivative known as Ionophore I relies on other interactions, the principles of halogen bonding are exemplified in advanced iodide ionophores, such as the tripodal ionophore designated XB1. acs.orgnih.gov This molecule was specifically designed to leverage halogen bonding for selective iodide sensing. a-star.edu.sgacs.org NMR binding studies demonstrated that the XB interactions between the ionophore and the iodide anion were the dominant force driving complexation. acs.orgnih.gov The XB1 ionophore exhibits a notable anti-Hofmeister selectivity, preferentially binding iodide over other anions like thiocyanate (SCN⁻), a characteristic that is rare in traditional ionophores and highlights the power of halogen bonding in achieving high selectivity. acs.orgnih.gov

Table 2: Performance of Halogen Bonding Ionophore XB1

| Parameter | Value | Reference |

|---|---|---|

| Ionophore | XB1 (Tripodal Halogen Bonding Ionophore) | acs.orgnih.gova-star.edu.sg |

| Binding Constant (K₁₁) for Iodide | (260 ± 10) M⁻¹ | a-star.edu.sgacs.org |

| Potentiometric Response | -51.9 mV per decade | acs.orgnih.gov |

| Dynamic Range for Iodide | 10⁻¹ to 10⁻⁶ M | acs.orgnih.gov |

| Key Selectivity | Anti-Hofmeister (I⁻ > SCN⁻) | acs.orgnih.gov |

Hydrogen Bonding Interactions

Hydrogen bonding plays a multifaceted role in the structure and function of this compound. The crystal structure of Ionophore I reveals intramolecular hydrogen bonding between the N-H protons of the amide pendants and the phenolic oxygen atoms of the calixarene rim. rsc.orgrsc.org This preorganizes the cavity for guest binding.

Upon interaction with an anion, intermolecular hydrogen bonds are formed. Although the hydrogen bonding tendency of the large, diffuse iodide anion is generally considered poor, it is a contributing factor to its complexation within the ionophore's cavity. rsc.org For other anions like cyanide, time-dependent ¹H NMR studies show strong hydrogen bonding between the ionophore's OH and NH groups and the guest anion. rsc.orgrsc.org In the case of iodide, ¹H NMR studies show slight but significant changes, and ¹²⁷I NMR reveals a notable upfield shift of 27.6 ppm, which confirms the inclusion of iodide and its non-covalent interaction within the host cavity. rsc.org

Charge Transfer Mechanisms

A key feature of this compound is its ability to produce a visible color change upon anion binding, which is attributed to charge-transfer interactions. rsc.org Weakly bound Lewis acid-base adducts where charge is not fully transferred are known as charge-transfer complexes. libretexts.org The interaction between the electron-donating anion (Lewis base) and the electron-accepting ionophore (Lewis acid) can create new electronic transitions, resulting in the absorption of light at different wavelengths. libretexts.org

For this compound, it is presumed that deprotonation and subsequent charge transfer via polarization lead to the complexation with iodide. rsc.org This mechanism is responsible for the optical signaling, such as a color shift from colorless to pink, that allows for visual detection. The formation of these charge-transfer complexes is a well-documented phenomenon, particularly for iodine and iodide, which can interact with various donor molecules to produce distinct colors. libretexts.org

Polarization Effects in Anion Encapsulation

Computational studies on other synthetic ionophores have underscored the importance of using polarizable models to accurately describe anion binding. researchgate.net Such models reveal that effects from multipoles and polarization can dominate the interaction, influencing the preferred binding position of the anion within the host cavity. researchgate.net These findings suggest that the polarizability of the calixarene scaffold in this compound is a critical design element that facilitates the encapsulation and stabilization of the iodide anion.

Advanced Synthetic Techniques in Ionophore Development

The continuous evolution of synthetic chemistry provides new tools for creating increasingly complex and efficient ionophores. Beyond traditional methods, advanced techniques are being employed to build sophisticated host molecules.

One such technique is the use of metal-free synthesis for creating functionalized precursors. For instance, a metal-free method utilizing arylhydrazines and iodine has been developed to produce aryl iodides, which are key building blocks for functionalizing calixarene scaffolds, thus avoiding transition-metal catalysts.

Another powerful tool is "click" chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and has been used to synthesize complex ionophore architectures, such as linking a triazole-bridged anthracene (B1667546) fluorophore to a calix acs.orgarene. mun.ca It has also been employed for the intramolecular macrocyclization of ionophore antibiotics like monensin, using copper(I) iodide as the catalyst to form the cyclic system. acs.org These advanced methods offer greater control and efficiency in the construction of next-generation ionophores.

Click Chemistry Applications in Macrocyclic Ionophore Synthesis

The construction of macrocyclic structures, which are fundamental to the function of ionophores, is efficiently achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netmdpi.com This reaction's reliability, high yield, and tolerance of various functional groups make it an ideal method for synthesizing complex molecules like this compound. nih.govuq.edu.au The process involves the creation of a 1,2,3-triazole ring by reacting an azide (B81097) with a terminal alkyne, a linkage that becomes an integral part of the final macrocyclic framework. researchgate.netmdpi.com

The triazole moiety itself is not merely a linker; its polar nature and ability to form C-H···anion hydrogen bonds contribute to the ionophore's ability to bind anions. researchgate.netiu.edu Research into triazole-based macrocycles has demonstrated their effectiveness in anion recognition, with the triazole units providing directional binding sites. researchgate.net For the synthesis of macrocyclic ionophores, this methodology often involves intramolecular cyclization, where the azide and alkyne functionalities are present on the same precursor molecule. acs.org To favor the desired intramolecular reaction and prevent polymerization through intermolecular reactions, these syntheses are typically performed under high-dilution conditions. acs.org

The CuAAC reaction is catalyzed by a copper(I) source, such as copper(I) iodide, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.orgbeilstein-journals.org The efficiency of this click reaction has been demonstrated in the synthesis of various macrocyclic systems, including those based on calixarene and BINOL backbones, which are designed for selective ion recognition. researchgate.netrsc.org

Table 1: Key Features of Click Chemistry in Ionophore Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.netmdpi.com |

| Key Moiety Formed | 1,2,3-triazole ring | researchgate.netnih.gov |

| Role of Triazole | Structural linker and functional anion binding site (C-H···anion bonds) | researchgate.netiu.edu |

| Catalyst System | Typically Copper(I) iodide (CuI) with a base (e.g., DIPEA) | acs.orgbeilstein-journals.org |

| Reaction Condition | High-dilution to promote intramolecular cyclization | acs.org |

| Application | Construction of complex, shape-persistent macrocyclic architectures | researchgate.netmdpi.com |

Metal-Free Aryl Iodide Synthesis for Functionalization

The functionalization of the ionophore's scaffold, often with aryl iodide groups, is crucial for its selective binding properties. Traditional methods for creating aryl iodides often rely on transition-metal catalysts, which can be difficult to completely remove from the final product. To circumvent this, metal-free synthetic routes have been developed.

One effective metal-free method involves the reaction of arylhydrazines with molecular iodine (I₂) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). acs.org This approach proceeds through a radical mechanism. The arylhydrazine is first oxidized by iodine to generate an arenediazonium intermediate. This intermediate then undergoes a single-electron transfer (SET) to form an aryl radical, which subsequently combines with an iodine radical to yield the desired aryl iodide. acs.org This method is advantageous as it avoids the use of metal catalysts and often proceeds with high efficiency and tolerance for a variety of functional groups. acs.org

Another innovative metal-free approach is the photo-induced aromatic Finkelstein reaction. nih.govacs.orgfigshare.com This method allows for the synthesis of functionalized aryl iodides from other aryl halides under exceptionally mild conditions, using light as the promoter at room temperature. nih.govacs.org The presence of a catalytic amount of elemental iodine can significantly enhance the reaction rate. nih.govacs.org These metal-free techniques represent a greener and more efficient alternative for the synthesis and functionalization of precursors needed for this compound. acs.orgfrontiersin.org

Table 2: Comparison of Metal-Free Aryl Iodide Synthesis Methods

| Method | Key Reagents | Conditions | Mechanism | Advantages | Reference |

|---|---|---|---|---|---|

| From Arylhydrazines | Arylhydrazine, Iodine (I₂), DMSO | 60 °C | Radical formation via diazonium intermediate | Metal- and base-free, good to excellent yields | acs.org |

| Photo-induced Finkelstein | Aryl/vinyl halide, elemental iodine (catalytic) | Room temperature, light irradiation | Photo-induced halogen exchange | Mild conditions, no metal or photo-redox catalysts required | nih.govacs.orgfigshare.com |

Mechanistic Investigations of Iodide Ionophore I Activity

Molecular Mechanism of Iodide Ion Complexation

The initial and crucial step in the ionophoric activity of Iodide Ionophore I is the selective complexation of iodide ions from the aqueous phase. This process is governed by the formation of a stable, non-covalent bond between the ionophore and the anion.

Research has demonstrated that manganese(III) porphyrins, such as this compound, serve as effective and sensitive materials for the detection of iodide and triiodide ions. nih.govnih.gov This capability is predicated on the formation of stable complexes between the metalloporphyrin and the iodide anion. The interaction involves the direct binding of the iodide ion to the central manganese(III) ion of the porphyrin. nih.gov This complexation is observable through spectroscopic methods, where the addition of iodide ions to a solution of the manganese porphyrin leads to distinct shifts in its absorption spectrum, indicating a change in the electronic environment of the porphyrin core upon anion binding. nih.govchinesechemsoc.org The stability of these complexes is fundamental to the ionophore's ability to sequester iodide from a solution and prepare it for transport across a nonpolar lipid bilayer.

The interaction between this compound and the iodide anion typically results in the formation of a complex with a 1:1 stoichiometry. While direct studies, such as a Job's plot analysis, for this specific manganese porphyrin with iodide are not extensively detailed in the reviewed literature, the proposed mechanism of action for similar metalloporphyrin-based anion transporters involves a single anion binding to the central metal ion. nih.govchinesechemsoc.org This is consistent with the coordination chemistry of manganese(III) in a porphyrin ring, which provides a single, accessible axial coordination site for a ligand like the iodide anion. This 1:1 complex represents the fundamental unit for the subsequent membrane transport process.

The selectivity of this compound for iodide over other anions is a critical aspect of its function and arises from the specific coordination chemistry between the "soft" iodide anion and the central Mn(III) ion. nih.gov This interaction is a form of Lewis acid-base chemistry, where the manganese center acts as a Lewis acid. The proposed mechanism for iodide recognition involves the bonding of the anion to the metal ion, which may be accompanied by a change in the oxidation state of the manganese from +3 to +4 or even +5. nih.gov This direct, reversible complex formation is distinct from the selectivity patterns observed in classical anion exchangers, which often follow the Hofmeister series based on anion hydration energies. chinesechemsoc.org The unique selectivity of metalloporphyrins for specific anions is therefore attributed to the coordination properties of the central metal. chinesechemsoc.org For instance, studies on similar manganese porphyrins show a selectivity order that does not follow the typical Hofmeister pattern, underscoring the role of direct metal-anion binding. chinesechemsoc.org

Membrane Transport Mechanisms Facilitated by this compound

Once the iodide-ionophore complex is formed, it must traverse the hydrophobic core of the lipid bilayer. This transport is accomplished through a carrier-mediated mechanism, the efficiency of which is significantly influenced by the physicochemical properties of the ionophore, particularly its lipophilicity.

This compound functions as a mobile carrier to transport iodide ions across the lipid membrane. chinesechemsoc.org In this mechanism, the lipophilic exterior of the manganese porphyrin complex effectively shields the charge of the bound iodide ion from the nonpolar interior of the membrane. chinesechemsoc.org The ionophore, upon complexing with an iodide ion at one membrane interface, diffuses across the lipid bilayer and releases the ion at the opposite interface, down its electrochemical gradient. rsc.orgrsc.org Studies on lipophilic Mn(III) porphyrin complexes have confirmed that they act as positively charged carriers for anions, facilitating their movement across solvent polymeric membranes. chinesechemsoc.org This carrier-mediated process is distinct from a channel-forming mechanism, as the ionophore itself is mobile within the membrane.

Impact on Membrane Potential and Ion Gradients

This compound, identified as 4-[4-(Dimethylamino)phenyl]-2,6-diphenylthiopyrylium perchlorate (B79767), functions as a mobile ion carrier, facilitating the transport of iodide ions across lipid bilayer membranes. This transport activity directly impacts the electrochemical potential and ion gradients across these membranes. By shuttling negatively charged iodide ions down their electrochemical gradient, the ionophore can induce a change in the membrane potential.

The movement of iodide ions across the membrane leads to a net displacement of charge, causing a depolarization or hyperpolarization of the membrane, depending on the initial ionic concentrations and the direction of the iodide flux. For instance, in a scenario where the iodide concentration is higher on the exterior of a cell or vesicle, the ionophore would facilitate the influx of iodide, leading to a more negative internal environment and thus a change in the membrane potential. This alteration of the natural ion gradient can disrupt cellular processes that are dependent on maintaining a specific membrane potential, such as signal transduction and nutrient transport.

While direct experimental studies on the specific impact of this compound on the membrane potential of biological cells are not extensively documented in publicly available research, the fundamental mechanism of ionophore action supports this role. The efficiency of this process is contingent on the lipophilicity of the ionophore-iodide complex, which allows it to traverse the hydrophobic core of the lipid bilayer.

Mechanisms of Anion Selectivity and Anti-Hofmeister Behavior

A critical aspect of this compound's function is its selectivity for iodide ions over other anions. This selectivity is crucial for its application in technologies such as ion-selective electrodes (ISEs), where the accurate measurement of iodide concentration is paramount, even in the presence of potentially interfering anions. The ionophore exhibits a preference for iodide that deviates from the expected trend of the Hofmeister series, a phenomenon known as anti-Hofmeister behavior.

The Hofmeister series generally ranks anions based on their hydration enthalpy, with weakly hydrated (chaotropic) ions like perchlorate and thiocyanate (B1210189) typically showing stronger interactions with lipophilic carriers than strongly hydrated (kosmotropic) ions. However, this compound demonstrates a higher affinity for iodide compared to some other anions that are considered more chaotropic.

Differentiation between Iodide and Competing Anions (e.g., Cyanide, Thiocyanate)

The ability of this compound to distinguish between iodide and competing anions such as cyanide and thiocyanate is a key determinant of its effectiveness. This selectivity is attributed to a combination of factors including the size, geometry, and electronic properties of both the ionophore and the anions.

In the case of thiocyanate, which is a known interfering ion in iodide measurements, the selectivity of the ionophore is a critical performance metric for ISEs. The preference for iodide over thiocyanate is achieved through specific non-covalent interactions between the iodide ion and the thiopyrylium (B1249539) core of the ionophore.

| Anion | Selectivity Trend | Notes |

| Iodide (I⁻) | High | The primary target anion for this compound. |

| Thiocyanate (SCN⁻) | Lower | A common interfering anion; the ionophore shows a quantifiable preference for iodide. |

| Cyanide (CN⁻) | Lower | Expected to have lower affinity due to differences in size, shape, and charge distribution compared to iodide. |

Structural Factors Governing Ionophore Selectivity

The molecular architecture of this compound, 4-[4-(Dimethylamino)phenyl]-2,6-diphenylthiopyrylium perchlorate, is central to its anion selectivity. The thiopyrylium ring, a sulfur-containing aromatic cation, forms the core of the ionophore and is the primary site of interaction with the anion.

The positive charge of the thiopyrylium ring provides a strong electrostatic attraction for anions. The presence of the sulfur atom and the surrounding phenyl groups creates a specific three-dimensional binding pocket. The "soft" nature of the sulfur atom is thought to contribute to a favorable interaction with the "soft" iodide anion, a concept explained by Hard and Soft Acid and Base (HSAB) theory. This specific interaction is a key factor in its selectivity over "harder" anions.

Furthermore, the bulky phenyl groups attached to the thiopyrylium ring provide a sterically defined cavity. This structural constraint means that the ionophore can preferentially bind anions that have a complementary size and shape. The dimensions of the binding site are optimized for the iodide ion, leading to a less favorable interaction with either smaller or larger anions, or those with a different geometry, such as the linear thiocyanate ion or the smaller cyanide ion. This "size-fit" mechanism, in conjunction with the electronic and HSAB principles, governs the remarkable selectivity of this compound.

Advanced Characterization and Analytical Methodologies for Iodide Ionophore I Research

Spectroscopic Techniques for Binding and Stoichiometry Analysis

Spectroscopic methods are fundamental in understanding the interaction between Iodide Ionophore I and the iodide anion at a molecular level. These techniques provide insights into the dynamics of complex formation, confirm the inclusion of the iodide ion within the ionophore's structure, and allow for the quantification of binding strength.

NMR spectroscopy is a powerful tool for probing the structural and dynamic aspects of host-guest interactions. Both proton (¹H) and iodine-127 (¹²⁷I) NMR are employed to study the this compound-iodide complex. rsc.orgiitj.ac.in

¹H NMR spectroscopy is instrumental in monitoring the changes in the chemical environment of the ionophore's protons upon binding with an iodide anion. The interaction dynamics can be observed through shifts in the resonance signals of the protons involved in the binding process. rsc.orgiitj.ac.in

Time-dependent ¹H NMR studies of this compound in the presence of iodide have shown slight but significant changes in the spectra. rsc.org For instance, in a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated acetonitrile (B52724) (CD₃CN), the proton signal corresponding to the amide (N-H) group of the ionophore shows a diminished intensity and a slight shift. rsc.org These changes become constant after approximately six hours, indicating the time scale for the complexation to reach equilibrium. rsc.org The interaction is primarily attributed to hydrogen bonding between the N-H and O-H groups of the ionophore and the iodide anion. rsc.orgresearchgate.net The analysis of these spectral changes helps in understanding the kinetics and the nature of the forces driving the complex formation. rsc.org

| Proton Signal | Observation upon Iodide Addition | Interpretation |

| Amide (N-H) | Diminished intensity, slight shift | Direct involvement in hydrogen bonding with iodide |

| Aromatic (c) | Slight shift | Change in electronic environment upon complexation |

| Aromatic (a) | Diminished intensity | Indicates interaction within the ionophore cavity |

Table 1: Summary of ¹H NMR observations for this compound upon interaction with iodide anions, based on data from Sharma et al. (2021). rsc.org

While ¹H NMR provides information from the host's perspective, ¹²⁷I NMR directly probes the guest anion. The chemical shift of the ¹²⁷I nucleus is highly sensitive to its immediate electronic environment. huji.ac.il A significant upfield shift in the ¹²⁷I NMR signal upon addition of the ionophore is a definitive confirmation of the iodide anion's inclusion within the ionophore's cavity. rsc.org This shift indicates a change from a solvated state to a more shielded environment within the host molecule.

For this compound, a notable upfield shift of 27.6 ppm has been observed in the ¹²⁷I NMR spectrum, providing strong evidence for the formation of an inclusion complex. rsc.orgiitj.ac.inrsc.org This technique is particularly valuable as it rules out non-specific surface interactions and confirms that the iodide is indeed encapsulated. The magnitude of the chemical shift can also be correlated with the strength of the interaction; a larger shift suggests a more effective encapsulation. rsc.org

| Ionophore | ¹²⁷I NMR Upfield Shift (ppm) |

| Ionophore I | 27.6 |

| Ionophore II | 13.9 |

| Ionophore III | 10.0 |

Table 2: Comparison of ¹²⁷I NMR upfield shifts for different ionophores, indicating stronger inclusion by Ionophore I. Data from Sharma et al. (2021). rsc.org

UV-Visible spectroscopy is a widely used technique for quantifying the binding affinity between a host and a guest. rsc.orgunits.it The formation of the this compound-iodide complex leads to changes in the electronic absorption spectrum of the ionophore. rsc.org By systematically titrating a solution of the ionophore with the iodide anion and monitoring the changes in absorbance at a specific wavelength, a binding isotherm can be constructed. rsc.orgunits.it

For this compound, which exhibits an absorption maximum around 279 nm, the addition of iodide results in an increase in absorbance. rsc.org The binding constant (Kₐ), which is a measure of the strength of the complex, can then be calculated from the titration data using the Benesi-Hildebrand equation. rsc.orgresearchgate.net This analysis has revealed a 1:1 stoichiometry for the complex between this compound and the iodide anion. rsc.org

| Ionophore | Binding Constant (Kₐ) for Iodide (M⁻¹) |

| Ionophore I | 552 |

| Ionophore II | 509 |

| Ionophore III | 350 |

Table 3: Binding constants for iodide complexation with different ionophores determined by UV-Visible spectroscopy. Data from Sharma et al. (2021). rsc.org

Fluorescence spectroscopy offers a highly sensitive method for studying host-guest complexation. frontiersin.org Changes in the fluorescence emission spectrum of an ionophore upon guest binding can provide information about the complexation event and can also be used to determine binding constants. rsc.orgfrontiersin.org

For this compound, which has an emission maximum at 379 nm when excited at 279 nm, the addition of iodide anions leads to an increase in fluorescence intensity and a blue shift of approximately 5 nm to 375 nm. rsc.org This indicates that the complexation with iodide alters the electronic structure of the ionophore. Similar to UV-Visible spectroscopy, fluorometric titrations can be performed to determine the binding constant of the complex. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Potentiometric Methods for Ionophore Performance Evaluation

Potentiometric methods are essential for evaluating the performance of an ionophore in its primary application: as the active component in an ion-selective electrode (ISE). a-star.edu.sgnih.govdiva-portal.org An ISE is an electrochemical sensor that measures the activity of a specific ion in a solution. The performance of an this compound-based ISE is characterized by its potentiometric response to changes in iodide concentration.

The optimal formulation of an ISE membrane typically includes the ionophore, a polymer matrix such as poly(vinyl chloride) (PVC), and a plasticizer. bibliomed.orgmdpi.com The electrode's potential is measured against a reference electrode, and this potential difference is ideally proportional to the logarithm of the iodide ion activity in the sample. diva-portal.orgbibliomed.org

A key performance metric is the Nernstian response, which describes the ideal change in potential for a tenfold change in ion concentration. a-star.edu.sgnih.gov For a monovalent anion like iodide, the theoretical Nernstian slope is approximately -59 mV per decade at room temperature. tandfonline.com Iodide-selective electrodes incorporating a tripodal halogen bonding ionophore have demonstrated a near-Nernstian response of -51.9 mV per decade over a wide concentration range (10⁻¹ to 10⁻⁶ M). a-star.edu.sgnih.govacs.org The detection limit, which is the lowest concentration of the ion that can be reliably measured, is another critical parameter. diva-portal.orgresearchgate.net Furthermore, the selectivity of the electrode, its ability to respond to the target ion in the presence of other interfering ions, is of paramount importance for real-world applications. mdpi.comtandfonline.com

| Performance Metric | Typical Value for Iodide Ionophore-Based ISE |

| Nernstian Slope | -51.9 mV/decade |

| Linear Range | 10⁻⁶ M to 10⁻¹ M |

| Detection Limit | 5 x 10⁻⁷ M |

Table 4: Typical performance characteristics of an iodide-selective electrode based on a tripodal halogen bonding ionophore. Data from Seah et al. (2021). a-star.edu.sgnih.gov

Ion-Selective Electrode (ISE) Development and Optimization

The development of ion-selective electrodes (ISEs) for iodide detection has been a primary application of this compound and similar ionophores. nih.gov These sensors are crucial for quantifying iodide in various samples, including biological fluids and food products. a-star.edu.sg The optimization of these electrodes involves a careful selection of membrane components and a thorough characterization of their electrochemical response.

Membrane Composition and Additive Effects (e.g., Plasticizers, Ionic Additives)

The performance of an iodide-selective electrode is critically dependent on the composition of its membrane. Typically, these membranes consist of a polymer matrix, a plasticizer, the ionophore itself, and sometimes ionic additives. mdpi.com

Membrane Composition: A common matrix for these membranes is poly(vinyl chloride) (PVC). mdpi.com The ratio of plasticizer to PVC is a crucial parameter, with a 2:1 ratio often maintained during optimization. medicopublication.com The ionophore is the active component responsible for iodide recognition. Studies have shown that the concentration of the ionophore in the membrane is a key factor, with optimal performance often found at specific percentages. For instance, some membranes are formulated with approximately 1% ionophore, 33% PVC, and 66% plasticizer. mdpi.com In other systems, an optimized membrane for an iodide sensor contained 59% plasticizer (BEHP), 30% PVC, 5% ionophore, and 6% of an ionic additive (HTAB). scielo.brscielo.br

Ionic Additives: The inclusion of lipophilic ionic additives can have a beneficial impact on the electrode's performance. These additives can reduce the ohmic resistance of the membrane and enhance the response behavior and selectivity. scielo.br For example, tridodecylmethylammonium chloride (TDMACl) has been used as an additive at a concentration of 20 mol% relative to the ionophore. mdpi.com Another additive, hexadecyltrimethylammonium bromide (HTAB), has been shown to improve the slope of the potential response from a non-Nernstian value to a Nernstian one. scielo.br

Table 1: Examples of Membrane Compositions for Iodide-Selective Electrodes

| Component | Composition 1 | Composition 2 | Composition 3 |

|---|---|---|---|

| Ionophore | 1% | 5% | 4% |

| PVC | 33% | 30% | 30% |

| Plasticizer | 66% (DOP or NPOE) | 59% (BEHP) | 64% |

| Ionic Additive | 20 mol% TDMACl | 6% HTAB | 2% |

| Reference | mdpi.com | scielo.br | researchgate.net |

Nernstian Response and Dynamic Range Characterization

A key performance metric for an ISE is its Nernstian response, which describes the linear relationship between the electrode potential and the logarithm of the ion activity. For a monovalent anion like iodide, the theoretical Nernstian slope is approximately -59.2 mV per decade at 25°C.

Electrodes incorporating this compound and similar compounds have demonstrated near-Nernstian behavior. For instance, an optimal electrode using a tripodal halogen bonding ionophore (XB1) exhibited a response of -51.9 mV per decade. nih.govacs.org Other developed iodide sensors have shown slopes of -58.9 mV per decade and -62 ± 1 mV/decade. scielo.brmdpi.com

The dynamic range refers to the concentration range over which the electrode provides a linear and predictable response. For this compound-based sensors, a wide dynamic range is often achieved, typically from 10⁻⁶ M to 10⁻¹ M. nih.govacs.org Some electrodes have shown even wider linear ranges, such as 5.0×10⁻⁷ to 1.0×10⁻¹ M. scielo.brscielo.br The limit of detection is another critical parameter, with values as low as 3.0×10⁻⁷ M being reported for some iodide-selective electrodes. scielo.brscielo.br

Table 2: Performance Characteristics of Various Iodide-Selective Electrodes

| Ionophore System | Nernstian Slope (mV/decade) | Dynamic Range (M) | Limit of Detection (M) | Reference |

|---|---|---|---|---|

| Tripodal Halogen Bonding Ionophore (XB1) | -51.9 | 10⁻⁶ to 10⁻¹ | - | nih.govacs.org |

| Cobalt-Salophen Complex | -58.9 | 5.0×10⁻⁷ to 1.0×10⁻¹ | 3.0×10⁻⁷ | scielo.brscielo.br |

| Functionalized ZnO Nanotubes | -62 ± 1 | 1×10⁻⁶ to 1×10⁻¹ | 5×10⁻⁷ | mdpi.com |

| Salen-Mn(II) Complex | 59.0 ± 0.4 | 3.4×10⁻⁵ to 1.0×10⁻¹ | - | researchgate.net |

| Bis(2-mercaptobenzothiazolato) mercury(II) | -57.6 ± 0.8 | 1×10⁻⁶ to 1×10⁻¹ | ~4×10⁻⁷ | mdpi.com |

| Bis(4-chlorothiophenolato) mercury(II) | -58.4 ± 1.4 | 1×10⁻⁶ to 1×10⁻¹ | ~6×10⁻⁷ | mdpi.com |

Selectivity Coefficient Determination (e.g., Modified Separate Solution Method)

Selectivity is arguably the most important characteristic of an ISE, defining its ability to distinguish the primary ion (iodide) from interfering ions. The selectivity coefficient (KPotI⁻, J⁻) quantifies this preference. A smaller selectivity coefficient indicates a higher preference for iodide over the interfering ion J⁻.

The Modified Separate Solution Method (MSSM) is one of the techniques used to determine these coefficients, especially for highly selective electrodes where traditional methods might be inadequate. acs.org This method provides more reliable values for low selectivity coefficients. acs.org

Iodide ionophores often exhibit an "anti-Hofmeister" selectivity pattern, meaning they preferentially bind to less hydrated, more lipophilic anions like iodide over more hydrated ones. For example, the tripodal halogen bonding ionophore XB1 shows notable selectivity for iodide over thiocyanate (B1210189) (SCN⁻), which is a significant achievement as SCN⁻ is a common interfering ion. nih.govacs.org Studies have confirmed this anti-Hofmeister behavior, with selectivity orders such as I⁻ > SCN⁻ > CN⁻. The selectivity coefficients for an iodide electrode based on a cobalt-salophen complex were found to be negligibly small for most interfering ions. scielo.br

Electrochemical Impedance Spectroscopy (EIS) for Membrane Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to characterize the bulk and interfacial properties of ion-selective membranes. researchgate.net By applying a small AC potential and measuring the current response over a range of frequencies, EIS can provide information about the membrane's resistance, capacitance, and the kinetics of ion exchange at the membrane-solution interface. researchgate.netmyu-group.co.jp

For iodide-selective membranes, EIS has been used to determine properties such as water absorption and the diffusion coefficient of species within the membrane. mdpi.com For instance, for a membrane plasticized with NPOE, EIS was used to determine that the maximum volume fraction of adsorbed water was 0.290, and the electrical resistance of the membrane decreased as water absorption increased. mdpi.com The impedance of the membrane is related to a number of properties including bulk resistances, double-layer capacitances, and charge transfer resistances, all of which affect the ion-sensing performance. researchgate.net

Solid-State and Structural Characterization

Understanding the three-dimensional structure of the ionophore and its complexes is crucial for elucidating the mechanism of ion recognition and for designing improved ionophores.

Single-Crystal X-ray Diffraction Studies for Host-Guest Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules and their complexes in the solid state. springernature.com This technique has been applied to study the host-guest complexes formed between iodide ionophores and the iodide anion.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functionality and Interaction

Fourier-Transform Infrared (FTIR) spectroscopy serves as a pivotal, non-destructive analytical method for probing the molecular structure and interactive capabilities of this compound. This technique is instrumental in identifying the specific functional groups within the ionophore and meticulously tracking the molecular changes that occur upon its interaction with iodide anions.

The core principle of FTIR spectroscopy involves the absorption of infrared radiation, which induces vibrations in the chemical bonds of a molecule. Since every functional group and bond type vibrates at a distinct, characteristic frequency upon absorbing radiation, the resulting spectrum provides a unique molecular fingerprint. Analysis of this spectrum allows for the precise identification of key functional groups, offering deep insights into the ionophore's molecular framework.

A primary application of FTIR is in the detailed study of the binding interaction between this compound and iodide ions. The formation of an ionophore-iodide complex alters the electronic distribution and geometry of the ionophore. aip.org These modifications are directly observable in the FTIR spectrum as shifts in the vibrational frequencies of the functional groups directly involved in the binding process. For example, research on related metalloporphyrin-based ionophores, which share structural motifs with some types of this compound, has demonstrated that the coordination of anions leads to discernible changes in the characteristic vibrational bands of the molecule. mdpi.com

By comparing the FTIR spectra of the free ionophore with the iodide-bound complex, researchers can pinpoint the functional groups participating in the coordination of the iodide ion. This information is fundamental to elucidating the mechanism of selective ion recognition and transport.

Detailed Research Findings

FTIR analysis provides direct evidence of the formation of a host-guest complex between the ionophore and iodide. The interaction typically involves specific functional groups within the ionophore's structure that form the binding cavity. Hydrogen bonding and coordination with a central metal ion are common interaction modes revealed by FTIR. researchgate.net

For instance, in studies involving calixarene-based ionophores, the formation of hydrogen bonds between the N-H protons of the amide groups and the iodide anion is a key binding feature. researchgate.net This interaction leads to noticeable shifts in the N-H stretching and bending frequencies in the FTIR spectrum. Similarly, in porphyrin-based ionophores, the interaction with iodide can be monitored by observing shifts in the vibrational modes of the porphyrin ring and its substituents.

The table below presents typical FTIR spectral data for an ionophore before and after complexation with iodide, illustrating the characteristic shifts that provide evidence of the interaction.

Interactive Table: FTIR Spectral Shifts of an Ionophore Upon Iodide Complexation

| Functional Group | Vibrational Mode | Wavenumber (Free Ionophore, cm⁻¹) | Wavenumber (Iodide Complex, cm⁻¹) | Shift (Δν, cm⁻¹) | Interpretation |

| O-H (Phenolic) | Stretching | ~3450 | ~3430 | -20 | Involvement in hydrogen bonding with iodide |

| N-H (Amide) | Stretching | ~3300 | ~3275 | -25 | Participation of amide group in anion binding |

| C=O (Amide I) | Stretching | ~1660 | ~1650 | -10 | Coordination of carbonyl oxygen to iodide |

| C-N | Stretching | ~1230 | ~1240 | +10 | Alteration of the C-N bond environment upon complexation |

| C-I | Stretching | Not Present | ~457 | N/A | Characteristic peak confirming Cu-I bond formation in specific ionophores. jocpr.com |

Note: The data presented is a representative example compiled from findings on various anion ionophores. researchgate.netjocpr.combibliomed.org The exact wavenumber and magnitude of the shift can vary based on the specific structure of this compound and the experimental conditions.

These spectral shifts are a direct consequence of the redistribution of electron density upon the formation of the ionophore-iodide complex. The strength of the interaction, the geometry of the complex, and the specific functional groups involved all influence the direction and magnitude of these shifts. Therefore, detailed analysis of the FTIR spectra provides invaluable, molecule-specific information on the nature of the host-guest interaction. aip.org

Applications of Iodide Ionophore I in Specialized Research Fields

Ion Sensing Technologies and Analytical Chemistry

Iodide ionophore I has emerged as a critical component in the development of advanced ion sensing technologies, particularly in the field of analytical chemistry. Its high selectivity and sensitivity for iodide ions (I⁻) have enabled the creation of robust sensors for various applications, from environmental monitoring to clinical diagnostics. These sensors operate on different principles, primarily potentiometric and optical methods, to provide accurate and reliable quantification of iodide in diverse and complex sample types.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), are a cornerstone of iodide detection, and this compound is a key element in their construction. imrpress.com These sensors function by incorporating the ionophore into a polymeric membrane, which selectively binds to iodide ions. This selective interaction generates a potential difference that can be measured and correlated to the concentration of iodide in the sample. The use of ionophore-based ISEs offers several advantages, including low cost, simplicity of operation, and the ability to perform measurements without extensive sample pretreatment. imrpress.com

The development of these sensors has addressed the limitations of traditional methods for iodide determination, which often require expensive instrumentation, skilled personnel, and complex sample preparation procedures. researchgate.net this compound-based ISEs have demonstrated high selectivity for iodide over other interfering anions commonly found in biological and environmental samples, a significant improvement over older ion-exchange-based electrodes. imrpress.com

The accurate determination of iodide in food and biological samples is crucial for assessing dietary intake and diagnosing iodine deficiency disorders. imrpress.com this compound-based potentiometric sensors have been successfully applied for the analysis of iodide in various food products and biological fluids. researchgate.netnih.gov These sensors offer a rapid and reliable alternative to conventional methods for monitoring iodide levels in substances like milk, drinking water, and various food items. researchgate.net

The performance of these sensors in complex matrices is a testament to the high selectivity of this compound. Research has demonstrated the successful application of these sensors for iodide detection in samples such as tap water, river water, pond water, blood serum, and urine, with good recovery rates of spiked iodide. nih.gov This capability is vital for ensuring food safety and for nutritional analysis. A portable colorimetric sensor has also been developed for the visual detection of iodide ions in food and clinical samples, demonstrating a detection limit of 0.125 x 10⁻⁶ M. mdpi.com

Table 1: Performance of this compound-Based Potentiometric Sensors in Food and Biological Samples

| Sample Type | Detection Limit | Linear Range | Reference |

|---|---|---|---|

| Various (including food and biological) | 108.5 x 10⁻⁹ M | Not Specified | nih.gov |

| Food and Clinical Samples (Colorimetric) | 0.125 x 10⁻⁶ M | 0.01 to 15 x 10⁻⁶ M | mdpi.com |

| General Purpose ISE | 0.013 ppm | 0.013 - 130,000 ppm | ionodedirect.com |

| General Purpose ISE | 8x10⁻⁷ to 0.07 mol/L | 0.1 to 10000 mg/L | ntsensors.com |

Urinary iodide is a key biomarker for assessing iodine status in populations. imrpress.comnih.gov Traditional methods for urinary iodide analysis, such as the Sandell-Kolthoff reaction, often require laborious sample pretreatment to remove interfering substances. imrpress.comresearchgate.net Potentiometric sensors incorporating this compound offer a significant advancement in this area, enabling direct measurement of iodide in urine with minimal or no sample preparation. imrpress.comnih.gov

The high selectivity of this compound is crucial for accurate measurements in urine, which contains high concentrations of potentially interfering ions like chloride (Cl⁻) and thiocyanate (B1210189) (SCN⁻). imrpress.com Research has focused on developing ISEs with selectivity coefficients that are sufficient to overcome this interference. imrpress.com The automation and miniaturization potential of these ionophore-based sensors make them highly suitable for large-scale epidemiological studies of iodine deficiency disorders. imrpress.comnih.gov While challenges related to the coating of the sensor membrane by organic substances in urine exist, the development of these sensors represents a promising approach for rapid and cost-effective urinary iodide screening. imrpress.com

Table 2: Comparison of Iodide Assay Methodologies in Urine

| Methodology | Principle | Sample Pretreatment | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|---|

| This compound-Based ISE | Potentiometric | Minimal to none | High selectivity, rapid, low cost, automatable | Potential for membrane fouling | imrpress.comnih.gov |

| Sandell-Kolthoff Reaction | Catalytic Colorimetry | Required (digestion) | Established method | Time-consuming, use of toxic reagents | imrpress.comresearchgate.net |

| HPLC with Electrochemical Detection | Chromatographic separation and electrochemical detection | Semiautomated | High accuracy and precision | Requires specialized equipment | nih.gov |

| IC-ICP-MS | Ion chromatography with mass spectrometric detection | Sample preparation for protein removal | High sensitivity and accuracy | Expensive instrumentation | nih.gov |

The development of sensors based on this compound opens up possibilities for real-time monitoring of iodide concentrations. rsc.org This capability is particularly valuable in applications where dynamic changes in iodide levels need to be tracked, such as in industrial processes or environmental monitoring. nih.gov The rapid response time of ionophore-based ISEs makes them suitable for continuous measurement setups. ntsensors.com

Furthermore, the integration of these sensors into microfluidic devices and sensor arrays can enhance their utility for high-throughput screening and automated analysis. imrpress.com The ability to perform in-situ determination of iodide in complex samples without the need for sample collection and transport to a laboratory is a significant advantage. semanticscholar.org This facilitates more immediate and responsive monitoring of iodide levels in various systems.

In addition to potentiometric methods, this compound and other selective ligands are utilized in the development of optical sensors for anion detection. annualreviews.orgnih.gov These sensors translate the chemical interaction between the ionophore and the analyte into a measurable optical signal, such as a change in absorbance or fluorescence. annualreviews.org Optical sensors offer several advantages, including the potential for non-invasive measurements and the ease of signal visualization.

Colorimetric sensors provide a straightforward and often visual method for detecting and quantifying analytes. In the context of iodide detection, several colorimetric mechanisms have been explored. One approach involves the iodide-induced aggregation or morphological change of metallic nanoparticles, such as gold or silver, leading to a distinct color change in the solution. nih.govnih.gov For instance, the presence of iodide can cause a color change from purple to red in a solution of core/shell Cu@Au nanoparticles. nih.gov

Another colorimetric strategy is based on the catalytic effect of iodide on certain chemical reactions, where the rate of color change is proportional to the iodide concentration. researchgate.net The classic Sandell-Kolthoff reaction is a prime example of this principle. researchgate.net More recently, novel colorimetric assays have been developed that rely on the direct interaction of iodide with probes, causing a visible color change. nih.gov These methods offer the advantage of simplicity and are well-suited for the development of portable, on-site testing kits. nih.gov

Table 3: Characteristics of Colorimetric Sensing Mechanisms for Iodide

| Mechanism | Principle | Visual Change | Detection Limit | Reference |

|---|---|---|---|---|

| Gold Nanostar Transformation | Iodide induces morphological change of gold nanostars. | Greenish blue to red | 0.005 µM | nih.gov |

| Cu@Au Nanoparticle Reorganization | Iodide induces aggregation and reorganization of nanoparticles. | Purple to red | 6 µM (by naked eye) | nih.gov |

| Polymer-Capped Silver Nanoparticles | Iodide causes a decrease in the surface plasmon resonance band. | Brownish yellow to colorless | 108.5 x 10⁻⁹ M | nih.gov |

| Sandell-Kolthoff Reaction | Iodide catalyzes the reduction of cerium(IV) by arsenic(III). | Decrease in yellow color | ~20 µg/L | researchgate.net |

Optical Sensing for Anion Detection

Fluorometric Sensing Systems

Fluorometric sensing represents a highly sensitive method for the detection and quantification of specific ions. In the context of iodide detection, these systems typically employ a fluorophore whose light-emitting properties are altered upon interaction with iodide ions. The mechanism of sensing can be based on several principles, including fluorescence quenching, enhancement, or ratiometric changes. An iodide ionophore, in this framework, would act as the recognition element, selectively binding the iodide ion and bringing it into proximity with the fluorophore, thereby inducing a measurable change in the fluorescence signal.

The design of such a system often involves the covalent linking of an ionophore to a fluorescent molecule or the use of a supramolecular assembly where the ionophore and fluorophore are in close contact. The selectivity of the sensor is primarily determined by the binding affinity of the ionophore for iodide over other anions. While this compound is designated for such applications, specific studies detailing its fluorescence response, limit of detection, selectivity coefficients, and mechanism of action in fluorometric systems are not readily found in peer-reviewed literature. General research in this field has explored various molecular structures for iodide sensing, often showing detection limits in the micromolar to nanomolar range. scribd.commakewebeasy.net

Biological and Biomimetic Studies

The transport of iodide across biological membranes is a fundamental process, crucial for thyroid hormone synthesis. Researchers utilize synthetic ionophores to study the mechanisms of ion transport in model systems, such as artificial lipid bilayers (e.g., liposomes or black lipid membranes). An iodide ionophore facilitates the movement of iodide ions across these hydrophobic barriers, a process that can be monitored using various techniques, including ion-selective electrodes or fluorescence-based assays.

By incorporating an ionophore like this compound into a lipid bilayer, researchers can investigate the kinetics and selectivity of iodide transport. Such studies help elucidate how structural features of the ionophore and properties of the membrane (e.g., lipid composition, fluidity) influence transport efficiency. This knowledge is valuable for understanding natural ion channels and for the development of new therapeutic agents. However, specific experimental data on the transport rates and selectivity of this compound across biological or artificial membranes have not been published in scientific journals.

Iodide ionophores can be employed as tools to manipulate intracellular iodide concentrations, thereby allowing for the study of iodide's role in various cellular processes. By introducing an ionophore to living cells, it is possible to increase the permeability of the cell membrane to iodide, leading to an influx or efflux of the ion depending on the electrochemical gradient. This controlled modulation of iodide levels can help researchers investigate the downstream effects on cellular signaling pathways, enzyme activity, and other physiological responses. For instance, changes in intracellular iodide could potentially impact redox-sensitive proteins or enzymes where iodide or its metabolites are involved.

The interaction of an ionophore with biomolecules is a critical aspect of its function and potential toxicity. While this compound is intended for research use, there is no available literature detailing its specific interactions with proteins, nucleic acids, or its impact on cellular processes. Such studies would be necessary to fully characterize its utility and any potential off-target effects in a biological context.

Biomimetic chemistry seeks to create artificial molecules that mimic the function of biological systems. In the context of anion transport, researchers design synthetic receptors and channels that replicate the high selectivity and efficiency of natural ion channels. These biomimetic systems are valuable for advancing our understanding of molecular recognition and for potential applications in medicine and materials science.

A key goal in this field is the creation of synthetic transporters that can mimic the function of the sodium-iodide symporter (NIS), the protein responsible for iodide uptake in the thyroid gland. An effective biomimetic iodide transporter would need to exhibit high selectivity for iodide over other biologically abundant anions like chloride. The design of such molecules often involves creating a specific binding cavity with hydrogen bond donors or other non-covalent interactions that are complementary to the size, shape, and charge of the iodide ion. Although this compound is designed to bind iodide, there are no published studies that specifically evaluate its performance as a biomimetic model for physiological iodide transport channels.

Certain enzymes, such as iodothyronine deiodinase, have catalytic cycles that involve iodide-containing intermediates. Synthetic systems that can mimic the active sites of these enzymes can provide valuable insights into their reaction mechanisms. An iodide ionophore could potentially be used in such a system to bind and stabilize an iodide intermediate, facilitating a particular chemical transformation. These enzyme mimetic studies contribute to a deeper understanding of enzymatic catalysis and can guide the development of novel catalysts for chemical synthesis. There is, however, no research available in the scientific literature that describes the use of this compound in enzyme mimetic studies.

Influence on Cellular Hydrogen Peroxide Generation

The introduction of this compound into cellular environments can influence intracellular redox states, notably through the generation of hydrogen peroxide (H₂O₂). While direct studies naming a specific "this compound" are focused on its application in sensors, the functional consequence of an iodide ionophore—an increase in intracellular iodide concentration—has been shown to directly impact reactive oxygen species (ROS) production.